Desmethyl Lacosamide, a derivative of the functionalized amino acid Lacosamide, has garnered attention in the medical community due to its unique mechanism of action and potential therapeutic applications. Lacosamide itself is an antiepileptic drug that has been shown to be effective in the treatment of epilepsy and neuropathic pain conditions235. The drug's ability to selectively enhance sodium channel slow inactivation without affecting fast inactivation sets it apart from other antiepileptic drugs and contributes to its therapeutic efficacy23.
Clinically, Lacosamide has been proven effective as an adjunctive therapy in patients with refractory partial seizures3. Randomized, double-blind, parallel-group, placebo-controlled trials have demonstrated its efficacy, with a significant reduction in seizure frequency observed in patients treated with Lacosamide5.
Lacosamide has shown promise in the treatment of painful diabetic neuropathy, with its analgesic properties being substantiated in several Phase II/III clinical trials2. The drug's efficacy in animal models of chronic pain further supports its potential use in neuropathic pain conditions2.
Beyond its antiepileptic and analgesic effects, Lacosamide has displayed potent antinociceptive effects in animal models for inflammatory pain, such as the formalin test, the carrageenan model, and the adjuvant-induced arthritis model4. This suggests a broader therapeutic potential for Lacosamide in pain management.
A novel application of Lacosamide has been explored in the context of ocular surface dryness. In a study involving lacrimo-deficient guinea pigs, Lacosamide was found to significantly decrease the augmented spontaneous activity and responsiveness to cold of corneal sensory nerves, which could be beneficial in treating hyperexcitability associated with dry eye disease1.
Desmethyl Lacosamide is formed through the metabolic process of lacosamide in the human body. It can be classified under the category of antiepileptic drugs and is particularly noted for its role in the modulation of sodium channels, which are crucial for neuronal excitability. The compound's classification aligns with its therapeutic use in managing seizure disorders.
The synthesis of Desmethyl Lacosamide involves several key steps that can be derived from the synthesis pathways of lacosamide. The methods employed typically include:
The synthesis process ensures stereospecificity and purity through controlled conditions and validated methodologies. The use of chiral reagents allows for the production of enantiomerically pure substances, which is critical for pharmacological efficacy.
The molecular structure of Desmethyl Lacosamide can be represented as follows:
The compound features a benzyl group attached to a propionamide backbone, with a methoxy group contributing to its unique properties. The three-dimensional conformation plays a significant role in its interaction with biological targets.
Desmethyl Lacosamide participates in various biochemical reactions primarily related to its metabolism and pharmacodynamics:
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to study these reactions and quantify Desmethyl Lacosamide in biological samples.
Desmethyl Lacosamide functions primarily by modulating voltage-gated sodium channels in neurons. This mechanism stabilizes neuronal membranes and reduces excessive excitability, thereby preventing seizures.
Research indicates that Desmethyl Lacosamide exhibits a similar mechanism to that of lacosamide but may have distinct pharmacological profiles due to its metabolic nature. Studies have shown that it retains some anticonvulsant activity while also influencing neurotransmitter release.
Comprehensive studies have characterized the physical properties using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, ensuring quality control during synthesis.
Desmethyl Lacosamide is primarily studied for its role as a metabolite of lacosamide in pharmacokinetic studies. Its applications include:
O-Desmethyl-lacosamide (ODL), the primary pharmacologically active metabolite of the antiepileptic drug lacosamide, is formally designated as (2R)-N-benzyl-2-acetamido-3-hydroxypropanamide. Its molecular formula is C₁₂H₁₆N₂O₃, with a monoisotopic molecular weight of 236.116 g/mol [4]. The structure retains the core features of the parent compound lacosamide but lacks the methyl ether group (–OCH₃), replaced instead by a primary hydroxyl group (–CH₂OH) at the β-position relative to the chiral acetamide center [4] [5].
The stereochemical configuration at the C2 carbon is exclusively (R), a critical feature inherited from the precursor D-serine used in its synthesis. This chirality is essential for its biological interactions, as inversion to the (S)-configuration abolishes activity. Nuclear Magnetic Resonance (NMR) studies confirm the spatial orientation of functional groups, while the SMILES notation CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
explicitly denotes the (R)-stereochemistry [4]. Computational modeling predicts a polar surface area of 78.43 Ų and rotatable bond count of 5, indicating moderate conformational flexibility [4].
Table 1: Molecular Identity of O-Desmethyl-lacosamide
Property | Value |
---|---|
Systematic Name | (2R)-N-benzyl-2-acetamido-3-hydroxypropanamide |
Molecular Formula | C₁₂H₁₆N₂O₃ |
Average Molecular Weight | 236.267 g/mol |
Monoisotopic Mass | 236.116 g/mol |
Canonical SMILES | CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 |
InChI Key | XRKSCJLQKGLSKU-LLVKDONJSA-N |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
The synthesis of ODL typically originates from D-serine, leveraging its inherent (R)-chirality to ensure stereochemical fidelity [1]. A representative route involves:
Critical impurities arising during synthesis include:
Table 2: Key Reagents and Conditions in ODL Synthesis
Step | Reagents/Conditions | Role | Notes |
---|---|---|---|
Protection | Methyl chloroformate, Triethylamine, Dichloromethane, 0–5°C | Carbamate formation | Prevents racemization |
Activation | Isobutyl chloroformate, N-Methylmorpholine, Dichloromethane, –10°C | Mixed anhydride | Low temperature minimizes epimerization |
Benzylation | Benzylamine, Dichloromethane | Amide coupling | Nucleophilic substitution |
Acetylation | Acetic anhydride, Pyridine | N-Acetylation | Yields lacosamide precursor |
Demethylation | BBr₃, CH₂Cl₂ or enzymatic hydrolysis | O-Demethylation | Selective for methoxy group |
Solubility: ODL exhibits moderate hydrophilicity due to its hydroxyl group and amide bonds. Predicted water solubility is 0.82 g/L at 25°C. It demonstrates higher solubility in polar organic solvents:
Stability: The compound is sensitive to:
Solid-State Characterization: While detailed crystallographic data (e.g., space group, unit cell parameters) are not fully reported in the literature, thermal analysis (DSC/TGA) indicates a melting point range of 180–185°C with decomposition. Polymorphism screening identifies one stable anhydrous form [1].
Table 3: Physicochemical Profile of O-Desmethyl-lacosamide
Property | Value/Characteristic | Method/Condition |
---|---|---|
Water Solubility | 0.82 g/L | Predicted (ALOGPS) |
logP | –0.05 | Computed (ChemAxon) |
Melting Point | 180–185°C (dec.) | Differential Scanning Calorimetry |
pKa (Strongest Acidic) | 12.41 | Predicted (ChemAxon) |
pKa (Strongest Basic) | –1.5 | Predicted (ChemAxon) |
Photostability | Light-sensitive | Storage in amber containers |
Hygroscopicity | High | Dynamic Vapor Sorption |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0